6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
Description
6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS: 160982-16-1) is a heterocyclic compound with the molecular formula C₆H₆ClNO₃S₂ and a molecular weight of 239.70 g/mol . It features a thiophene ring fused to a 1,2-thiazine 1,1-dioxide core, substituted with a chlorine atom at position 6 and a hydroxyl group at position 3. The compound is a white solid requiring storage at 2–8°C under inert conditions . Safety data indicate hazards including skin/eye irritation and respiratory toxicity (H315, H319, H335) .
Properties
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGKGNJDCLNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451787 | |
| Record name | 6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171274-01-4 | |
| Record name | 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 6-chloro-3,4-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171274-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 6-chloro-3,4-dihydro-, 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization Using Magnesium Alkoxide as a Basic Cyclizing Agent
A patented method improves yield by replacing sodium methoxide with magnesium alkoxide for the cyclization step. The process involves:
- Starting from a suitable precursor such as 5-chloro-3-(N-methoxycarbonylmethylene-N-methyl)aminosulfonylthiophene 2-carboxylic acid ester.
- Performing cyclization in an alcohol solvent (e.g., methanol) with magnesium ethoxide or other magnesium alkoxides.
- This approach reduces side reactions caused by strong alkalinity of sodium methoxide, leading to higher yields and lower production costs.
| Parameter | Sodium Methoxide Method | Magnesium Alkoxide Method |
|---|---|---|
| Basic Cyclizing Agent | Sodium methoxide | Magnesium ethoxide |
| Solvent | Methanol | Methanol or other alcohols |
| Reaction Yield | Lower due to side reactions | Higher due to milder conditions |
| Side Reactions | More frequent | Reduced |
| Cost Efficiency | Moderate | Improved |
This method is described in patent WO2005016937A1 and is considered a key advancement in synthesizing 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]thiazine-1,1-dioxide derivatives, closely related to the target compound.
Multi-Step Synthesis via Thiophene Sulfonamide Intermediates
Another approach involves:
- Starting from 3-(2-hydroxypropyl)thiophene-2-sulfonamide derivatives.
- Sequential transformations including protection, chlorination, and cyclization.
- Use of n-butyllithium for lithiation at low temperatures (-65 to -78 °C).
- Introduction of sulfur dioxide and hydroxylamine-O-sulfonic acid to form sulfonamide and sulfone functionalities.
- Purification by column chromatography to isolate the desired 3,4-dihydro-4-hydroxy-2H-thieno[3,2-e]thiazine 1,1-dioxide.
This method is detailed in US patent US5378703A and involves careful temperature control and reagent addition to achieve the cyclized sulfone product with good purity and moderate yields (~60% in some steps).
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Development
Overview:
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic medications.
Case Study:
A study highlighted its effectiveness as a building block for synthesizing novel thiazine derivatives that exhibit potent anti-inflammatory properties. The derivatives were tested in vitro and showed promising results against inflammatory markers, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Agricultural Chemistry
Overview:
In agricultural chemistry, 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is utilized in formulating agrochemicals. It provides effective solutions for pest control and crop protection.
Case Study:
Research demonstrated that formulations containing this compound exhibited enhanced efficacy against common agricultural pests while minimizing environmental impact. Field trials indicated improved crop yields when used as part of an integrated pest management system.
Biochemical Research
Overview:
Researchers employ this compound to study its interactions with biological systems. Its unique structure allows for the exploration of disease mechanisms and potential therapeutic targets.
Case Study:
A biochemical study investigated the compound's interaction with specific enzymes involved in metabolic pathways. The findings suggested that it could inhibit certain enzymes linked to disease progression in metabolic disorders, paving the way for further research into its potential as a therapeutic agent.
Material Science
Overview:
The unique properties of this compound make it suitable for developing advanced materials. These include coatings and polymers with enhanced durability and resistance to environmental factors.
Case Study:
Innovative research focused on incorporating this compound into polymer matrices to improve their thermal stability and mechanical strength. The resulting materials demonstrated superior performance in extreme conditions compared to conventional polymers.
Environmental Applications
Overview:
The compound is being explored for its potential in environmental remediation. Its ability to break down pollutants contributes to cleaner ecosystems.
Case Study:
A study assessed the effectiveness of this compound in degrading organic pollutants in contaminated water sources. Results indicated significant reductions in pollutant levels over time, showcasing its potential as an eco-friendly solution for environmental cleanup efforts.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-Alkyl-Substituted Derivatives
- 6-Chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide (24) Structure: Ethyl group at position 4. Properties: Melting point 123–124°C; potent AMPA receptor modulator with cognitive-enhancing effects in vivo (oral ED₅₀: 0.3 mg/kg) . Synthesis: Methylation of intermediates using methyl iodide and potassium carbonate .
- 6-Chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (32) Structure: Cyclopropyl group at position 4. Properties: Higher melting point (168–170°C) due to increased rigidity; NMR data (δ 0.68–0.82 ppm for cyclopropyl protons) .
2,4-Dialkyl-Substituted Derivatives
- (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide Structure: 3-Methoxypropyl group at position 2. Role: Brinzolamide impurity; molecular formula C₁₀H₁₄ClNO₄S₂ (MW: 311.8 g/mol) .
Physicochemical Properties
Biological Activity
6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS No. 160982-16-1) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₆H₆ClNO₃S₂
- Molecular Weight : 239.70 g/mol
- Structure : The compound features a thieno-thiazine core with a hydroxyl group and a chlorine atom substituent, contributing to its unique biological activity.
1. Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. In various studies, this compound has demonstrated effectiveness against both bacterial and fungal strains:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 13 |
2. Antitumor Activity
The compound has shown promise in anticancer studies. In vitro assays have revealed that it can inhibit the proliferation of various cancer cell lines:
3. Anti-inflammatory Activity
In animal models, the compound has been observed to reduce inflammation markers significantly. Its mechanism may involve the inhibition of pro-inflammatory cytokines:
4. Carbonic Anhydrase Inhibition
This compound serves as a key intermediate in the synthesis of brinzolamide, a known carbonic anhydrase inhibitor used in glaucoma treatment. This highlights its potential utility in ocular therapies .
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity.
- Antitumor Effects : Induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Properties : Inhibition of NF-kB signaling pathways leading to decreased production of inflammatory mediators.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of thiazine derivatives including 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine against multi-drug resistant strains. Results showed that this compound maintained activity against resistant Staphylococcus aureus isolates with an MIC value of 8 µg/mL .
Study on Antitumor Activity
In a preclinical trial involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis indicated increased apoptosis and reduced mitotic figures in treated tumors .
Q & A
Advanced Question
- COMSOL Multiphysics : Simulates heat/mass transfer in exothermic cyclization reactions to prevent runaway conditions .
- DFT calculations : Maps transition states for sulfonamide ring closure, identifying rate-limiting steps .
- Molecular docking : Predicts binding affinities of derivatives for target enzymes (e.g., carbonic anhydrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
